Rosiglitazone-d3 - 1132641-22-5

Rosiglitazone-d3

Catalog Number: EVT-1167988
CAS Number: 1132641-22-5
Molecular Formula: C18H19N3O3S
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rosiglitazone, a member of the thiazolidinedione class of drugs, is recognized for its role in improving insulin sensitivity and managing blood glucose levels in patients with type 2 diabetes. It functions as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of adipocyte differentiation, fatty acid storage, and glucose metabolism35. Despite its therapeutic benefits, the use of rosiglitazone has been scrutinized due to concerns over adverse effects, leading to a re-evaluation of its safety profile and mechanisms of action4.

Mechanism of Action

Rosiglitazone exerts its effects primarily through the activation of PPARγ, which leads to the transcriptional regulation of genes involved in glucose and lipid metabolism. Studies have shown that rosiglitazone can decrease liver fat content and increase insulin clearance, which correlates with an increase in serum adiponectin concentrations1. Additionally, it has been found to suppress inflammatory signaling in glial cells by inducing the expression of suppressors of cytokine signaling (SOCS1 and SOCS3), which inhibit Janus kinase (JAK) activity, thereby attenuating brain inflammation2. In adipocytes, rosiglitazone has been shown to increase the expression of genes such as p85alpha phosphatidylinositol 3-kinase (PI3K) and uncoupling protein-2 (UCP2), which are associated with improved insulin sensitivity3. Furthermore, it can redistribute transcription to PPARγ-driven enhancers, affecting gene transcription and potentially informing anti-diabetic drug development4.

Applications in Various Fields

Type 2 Diabetes Management

Rosiglitazone is primarily used in the management of type 2 diabetes, where it improves hepatic and peripheral insulin sensitivity. It has been shown to decrease hemoglobin A1c (HbA1c) levels, insulin, and free fatty acid concentrations in patients with type 2 diabetes1. Additionally, it can enhance the insulin secretory response via the PI3K pathway, suggesting a direct effect on pancreatic beta cells9.

Inflammatory Diseases

The anti-inflammatory properties of rosiglitazone have implications for the treatment of various inflammatory diseases. By suppressing JAK-STAT signaling in glial cells, rosiglitazone may offer therapeutic benefits for brain inflammation and potentially other inflammatory conditions2.

Lipid Metabolism

Rosiglitazone influences lipid metabolism by regulating the expression of genes involved in lipid uptake, mobilization, and synthesis. It has been shown to up-regulate lipoprotein lipase (LPL) and hormone-sensitive lipase (HSL) while down-regulating fatty acid synthase (FAS) gene expression in adipocytes, promoting fatty acid utilization and thermogenesis8. Moreover, it inhibits acyl-CoA synthetase activity and fatty acid partitioning to diacylglycerol and triacylglycerol in vascular cells, which may have implications for atherosclerosis6.

Adipocyte Function

Contrary to its adipogenic effect on preadipocytes, rosiglitazone decreases lipid content in mature adipocytes by altering energy metabolism and reducing adipokine expression, except for adiponectin and apolipoprotein E. This suggests a complex role in adipose tissue function and insulin sensitization7.

Future Directions
  • Drug Delivery Systems: Developing targeted drug delivery systems for rosiglitazone may enhance its therapeutic efficacy and minimize potential side effects [].

Rosiglitazone

    Pioglitazone

    • Compound Description: Pioglitazone is another thiazolidinedione and PPARγ agonist used to treat type 2 diabetes mellitus by enhancing insulin sensitivity. [, , ] Like Rosiglitazone, it has been studied for potential benefits in various conditions due to its anti-inflammatory properties. []

    Troglitazone

    • Compound Description: Troglitazone was the first thiazolidinedione drug introduced for type 2 diabetes mellitus treatment. [] It also acts as a PPARγ agonist but was withdrawn from the market due to severe hepatotoxicity.

    GW9662

    • Compound Description: GW9662 is a potent and selective antagonist of PPARγ. [, , ] It is often used in research to block the effects of PPARγ agonists like Rosiglitazone and investigate the specific role of PPARγ in various biological processes.

    Clofibrate

    • Compound Description: Clofibrate is a fibrate drug that acts as a PPARα agonist. [] It is primarily used to lower triglyceride levels in the blood.
    • Compound Description: GW0742 and GW501506 are both selective agonists of PPARβ/δ. [] They have shown potential in improving lipid metabolism and reducing inflammation.

    Properties

    CAS Number

    1132641-22-5

    Product Name

    Rosiglitazone-d3

    IUPAC Name

    5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

    Molecular Formula

    C18H19N3O3S

    Molecular Weight

    360.4 g/mol

    InChI

    InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3

    InChI Key

    YASAKCUCGLMORW-FIBGUPNXSA-N

    SMILES

    CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

    Synonyms

    5-[[4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione;_x000B_BRL-49653-d3;_x000B_

    Canonical SMILES

    CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

    Isomeric SMILES

    [2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.